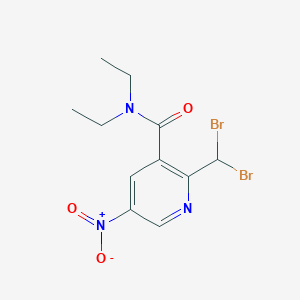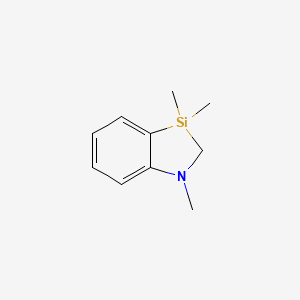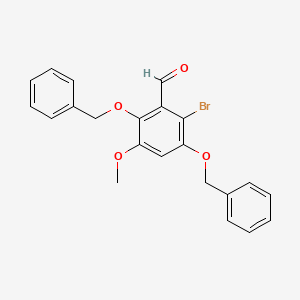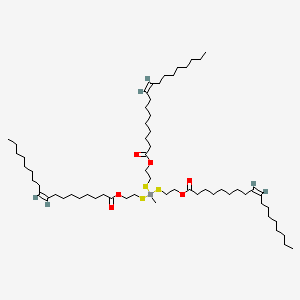
(Methylstannylidyne)tris(thioethylene) trioleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Methylstannylidyne)tris(thioethylene) trioleate is a complex organotin compound with the molecular formula C61H114O6S3Sn It is characterized by the presence of a tin atom bonded to three thioethylene groups and three oleate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Methylstannylidyne)tris(thioethylene) trioleate typically involves the reaction of methylstannylidyne with thioethylene and oleic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and high throughput .
Analyse Chemischer Reaktionen
Types of Reactions
(Methylstannylidyne)tris(thioethylene) trioleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: Reduction reactions can convert the tin atom to a lower oxidation state.
Substitution: The thioethylene and oleate groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
(Methylstannylidyne)tris(thioethylene) trioleate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organotin compounds and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing into its potential use in drug delivery systems and as an antimicrobial agent.
Wirkmechanismus
The mechanism of action of (Methylstannylidyne)tris(thioethylene) trioleate involves its interaction with molecular targets through its tin atom and thioethylene groups. These interactions can disrupt biological pathways or catalyze chemical reactions. The specific pathways involved depend on the application and the environment in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triolein (Glyceryl trioleate): A triglyceride derived from glycerol and oleic acid, used in various industrial applications.
(Methylstannylidyne)tris(thioethylene) trilaurate: Similar in structure but with lauric acid instead of oleic acid.
Uniqueness
(Methylstannylidyne)tris(thioethylene) trioleate is unique due to its combination of tin, thioethylene, and oleate groups, which confer specific chemical properties and reactivity. This makes it particularly useful in specialized applications where other compounds may not be as effective .
Eigenschaften
CAS-Nummer |
59118-79-5 |
|---|---|
Molekularformel |
C61H114O6S3Sn |
Molekulargewicht |
1158.5 g/mol |
IUPAC-Name |
2-[methyl-bis[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/3C20H38O2S.CH3.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)22-18-19-23;;/h3*9-10,23H,2-8,11-19H2,1H3;1H3;/q;;;;+3/p-3/b3*10-9-;; |
InChI-Schlüssel |
ORBWXKGSLBJLGS-BQGNPDQISA-K |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCS[Sn](SCCOC(=O)CCCCCCC/C=C\CCCCCCCC)(SCCOC(=O)CCCCCCC/C=C\CCCCCCCC)C |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCS[Sn](C)(SCCOC(=O)CCCCCCCC=CCCCCCCCC)SCCOC(=O)CCCCCCCC=CCCCCCCCC |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


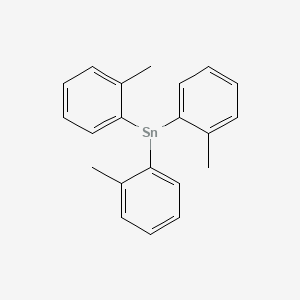
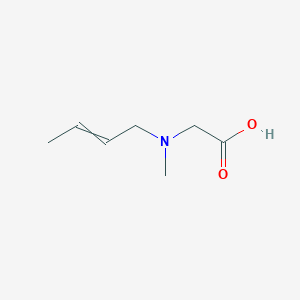
![1-[(2-Methylprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14613543.png)
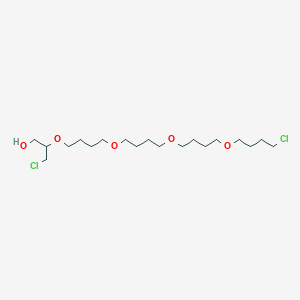
![3-[(Benzamidomethyl)sulfanyl]propanoic acid](/img/structure/B14613556.png)
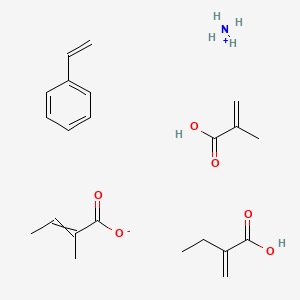
![4-(Benzenesulfonyl)-5-bromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14613575.png)

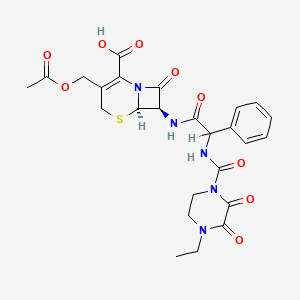
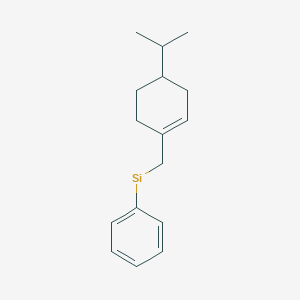
![4-[(E)-Phenyldiazenyl]-9H-carbazole](/img/structure/B14613590.png)
